molecular formula C12H15N3 B7813617 1-(2-Phenylpropyl)-1H-pyrazol-5-amine

1-(2-Phenylpropyl)-1H-pyrazol-5-amine

Cat. No.: B7813617
M. Wt: 201.27 g/mol
InChI Key: UYYWMNXMONVGIJ-UHFFFAOYSA-N
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Description

1-(2-Phenylpropyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(2-Phenylpropyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phenylpropyl precursor, followed by the formation of the pyrazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(2-Phenylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Phenylpropyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Phenylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group can enhance its binding affinity to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

1-(2-Phenylpropyl)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

    1-Phenyl-1H-pyrazol-5-amine: Lacks the propyl group, which may affect its chemical reactivity and biological activity.

    1-(2-Phenylethyl)-1H-pyrazol-5-amine: Has a shorter alkyl chain, potentially influencing its solubility and binding properties.

The uniqueness of this compound lies in its specific structural features, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-phenylpropyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10(11-5-3-2-4-6-11)9-15-12(13)7-8-14-15/h2-8,10H,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYWMNXMONVGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=CC=N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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